molecular formula C21H17Cl2F3N6O B11619493 1-(3,4-dichlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[3-(trifluoromethyl)phenyl]amino}methylidene]urea

1-(3,4-dichlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[3-(trifluoromethyl)phenyl]amino}methylidene]urea

Cat. No.: B11619493
M. Wt: 497.3 g/mol
InChI Key: VQZIJNYRWTUAJU-UHFFFAOYSA-N
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Description

1-(3,4-DICHLOROPHENYL)-3-(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOPHENYL]AMINO})METHYLIDENE]UREA is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features multiple functional groups, including dichlorophenyl, dimethylpyrimidinyl, and trifluoromethylphenyl, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 1-(3,4-DICHLOROPHENYL)-3-(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOPHENYL]AMINO})METHYLIDENE]UREA involves several steps:

    Starting Materials: The synthesis begins with the preparation of 3,4-dichlorophenyl isocyanate, 4,6-dimethylpyrimidin-2-amine, and 3-(trifluoromethyl)aniline.

    Reaction Conditions: The reaction typically occurs in a solvent such as dichloromethane or tetrahydrofuran, under controlled temperature and pressure conditions.

    Coupling Reaction: The 3,4-dichlorophenyl isocyanate reacts with 4,6-dimethylpyrimidin-2-amine to form an intermediate urea derivative.

    Final Step: The intermediate then undergoes a condensation reaction with 3-(trifluoromethyl)aniline to yield the final product.

Industrial production methods may involve optimization of reaction conditions, use of catalysts, and purification techniques to achieve high yield and purity.

Chemical Reactions Analysis

1-(3,4-DICHLOROPHENYL)-3-(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOPHENYL]AMINO})METHYLIDENE]UREA undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as hydroxide or alkoxide ions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the nature of the reagents and reaction conditions.

Scientific Research Applications

1-(3,4-DICHLOROPHENYL)-3-(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOPHENYL]AMINO})METHYLIDENE]UREA has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-DICHLOROPHENYL)-3-(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOPHENYL]AMINO})METHYLIDENE]UREA involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.

    Pathways Involved: The compound can modulate signaling pathways, gene expression, and cellular processes, contributing to its observed effects.

Comparison with Similar Compounds

1-(3,4-DICHLOROPHENYL)-3-(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOPHENYL]AMINO})METHYLIDENE]UREA can be compared with similar compounds such as:

    1-(3,4-DICHLOROPHENYL)-3-(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOPHENYL]AMINO})METHYLIDENE]UREA: This compound has a methyl group instead of a trifluoromethyl group, leading to different chemical properties and biological activities.

    1-(3,4-DICHLOROPHENYL)-3-(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOPHENYL]AMINO})METHYLIDENE]UREA:

The uniqueness of 1-(3,4-DICHLOROPHENYL)-3-(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOPHENYL]AMINO})METHYLIDENE]UREA lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H17Cl2F3N6O

Molecular Weight

497.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-[3-(trifluoromethyl)phenyl]carbamimidoyl]urea

InChI

InChI=1S/C21H17Cl2F3N6O/c1-11-8-12(2)28-18(27-11)31-19(29-14-5-3-4-13(9-14)21(24,25)26)32-20(33)30-15-6-7-16(22)17(23)10-15/h3-10H,1-2H3,(H3,27,28,29,30,31,32,33)

InChI Key

VQZIJNYRWTUAJU-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\NC2=CC=CC(=C2)C(F)(F)F)/NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=CC(=C2)C(F)(F)F)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C

Origin of Product

United States

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